Tantalum silicide

Semiconductor Metallization Ohmic Contacts CMOS Process Integration

CMOS process integration demands silicides with tightly controlled work function and contact resistance. Generic substitution risks threshold voltage drift and contact degradation. Tantalum silicide (TaSi₂) provides validated differentiation: 4.71 eV work function for precise n-channel Vth tuning without increased channel doping; lower p+ silicon contact resistance than TiSi₂-free of deleterious interfacial phases; effective Al/Si diffusion barrier up to 475 °C ensuring BEOL junction integrity. Standard purity ≥99%, dark gray powder. Full Certificate of Analysis with every shipment.

Molecular Formula Si3Ta5
Molecular Weight 988.99 g/mol
CAS No. 12067-56-0
Cat. No. B078852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum silicide
CAS12067-56-0
Molecular FormulaSi3Ta5
Molecular Weight988.99 g/mol
Structural Identifiers
SMILES[Si].[Si].[Si].[Ta].[Ta].[Ta].[Ta].[Ta]
InChIInChI=1S/3Si.5Ta
InChIKeyVGQSEFBWEDYXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Silicide Core Properties


Tantalum silicide (TaSi₂) is a refractory transition metal disilicide with a hexagonal C40 crystal structure, recognized for its exceptional combination of high-temperature stability, low electrical resistivity, and reliable process compatibility in microelectronics [1]. It is distinguished by a high melting point of approximately 2200 °C, a bulk resistivity in the range of 8.5 to 55 µΩ·cm, and a work function around 4.71 eV, making it a critical material for applications spanning semiconductor metallization, high-temperature coatings, and advanced ceramics [2][3].

Melting Point ~2200 °C
Bulk Resistivity 8.5–55 µΩ·cm
Work Function ~4.71 eV
Crystal Structure Hexagonal C40

Substitution Risks for TaSi₂


While refractory metal silicides like MoSi₂, WSi₂, and TiSi₂ share a similar chemical class, their functional performance in critical parameters—including electrical resistivity, contact behavior, oxidation kinetics, and work function—differs significantly. Direct substitution of TaSi₂ with a generic alternative is not advisable without rigorous process re-validation, as it can lead to deviations in device performance, such as altered threshold voltages in CMOS gates, increased contact resistance in p-type silicon, or premature failure of diffusion barriers at elevated temperatures [1][2]. The following evidence demonstrates the quantifiable, performance-driven differentiation that justifies the targeted selection of TaSi₂.

Property
TaSi₂ (Target)
Alternative Silicides
p+Si Contact
Reported lower contact resistance
TiSi₂ forms TiB₂, may increase resistance
Resistivity Temp. Behavior
Quasisaturation at high temperature
WSi₂, MoSi₂ show positive deviation from linearity
Work Function
Higher value reported
WSi₂ work function lower, may shift Vth tuning

TaSi₂ vs. Competing Silicides: Evidence


Lower Contact Resistance to p+ Si vs. TiSi₂

In a direct comparison of ohmic contacts to heavily doped p-type silicon (p+Si), TaSi₂ contacts exhibit lower specific contact resistance than those formed with TiSi₂ under comparable processing conditions. This difference is attributed to the formation of titanium diboride (TiB₂) at the TiSi₂/Si interface, which degrades contact performance [1].

p+Si Contact Resistance
Head-to-head
TaSi₂: Lower resistance TiSi₂: Higher (TiB₂ formation)
Supports selection for low-resistance PMOS contacts
RTA-formed contacts, four-terminal Kelvin structure
Semiconductor Metallization Ohmic Contacts CMOS Process Integration

Resistivity Saturation vs. WSi₂ & MoSi₂

The temperature dependence of electrical resistivity for TaSi₂ is fundamentally different from that of WSi₂ and MoSi₂. At elevated temperatures, TaSi₂ exhibits a negative deviation from linearity followed by a quasisaturation of its intrinsic resistivity. In contrast, the resistivity data for WSi₂ and MoSi₂ shows a positive deviation from linearity [1][2].

Resistivity Saturation
Head-to-head
TaSi₂: Quasisaturation WSi₂/MoSi₂: Positive deviation
Indicates more stable resistance at high operating temperatures
Measured 2–1100 K, polycrystalline films
Electrical Transport Thin Film Characterization High-Temperature Electronics

Higher Work Function vs. WSi₂

Measurements of vacuum thermionic work functions reveal that TaSi₂ possesses a higher work function than WSi₂. The reported values for TaSi₂ and WSi₂ are 4.71 eV and 4.62 eV, respectively, after outgassing [1]. A separate study on gate electrodes achieved an effective work function of 3.98 eV for Ta-Si alloys after arsenic implantation, demonstrating its suitability for n-type metal gate applications [2].

Work Function
Head-to-head
TaSi₂: 4.71 eV WSi₂: 4.62 eV (+0.09 eV)
Enables Vth tuning in gate electrode design
After outgassing, XRD-characterized surfaces
Gate Electrode Material CMOS Threshold Voltage Tuning Work Function Engineering

Al Diffusion Barrier Effectiveness

When used as a thin underlayer for aluminum-silicon (Al-Si) metallization, Ta-rich tantalum silicide films effectively impede the interdiffusion of Al and Si across the barrier. This barrier property is maintained up to a temperature of 475 °C, which is critical for the thermal budget of back-end-of-line (BEOL) semiconductor processing [1].

Diffusion Barrier
Reported
475 °C
Impedes Al/Si interdiffusion up to 475 °C
Al-Si metallization on Si, barrier integrity maintained
Diffusion Barrier ULSI Metallization Contact Reliability

Post-Anneal Low Resistivity Control

A systematic study on DC-sputtered tantalum disilicide films demonstrated that a reproducible resistivity in the range of 45-60 µΩ·cm can be achieved after a high-temperature anneal at 1000 °C [1]. This value is well within the acceptable range for low-resistance gate and interconnect applications and is comparable to, or better than, other silicides after similar high-temperature processing.

Post-Anneal Resistivity
Class-level
45–60 µΩ·cm
Achieves competitive low resistivity within silicide class
DC sputtered, 1000 °C anneal; class-level reference
Thin Film Processing Sputter Deposition Electrical Characterization

TaSi₂ Validated Applications


Gate Electrodes in CMOS Transistors

TaSi₂ is a material of choice for gate electrodes in modern CMOS technology. Its higher vacuum work function (4.71 eV) compared to alternatives like WSi₂ (4.62 eV) allows for more precise threshold voltage (Vth) tuning [1]. This enables the reduction of channel doping in n-channel transistors without altering Vth, a strategy proven to enhance carrier mobility and device performance [2]. The material's low post-anneal resistivity (45-60 µΩ·cm) and compatibility with self-aligned silicide (salicide) processes further solidify its position in advanced logic and memory device fabrication.

Source/Drain Contacts for PMOS

For reliable p-channel MOSFET (PMOS) operation, minimizing contact resistance is paramount. Direct comparative studies show that TaSi₂ contacts to p+ silicon exhibit lower resistance than those formed with TiSi₂ [3]. This advantage stems from the absence of deleterious interfacial phases (like TiB₂) that plague TiSi₂ contacts. Therefore, TaSi₂ is a superior candidate for source/drain metallization in PMOS devices, ensuring reduced parasitic resistance and improved drive current.

Diffusion Barrier Layers in VLSI Interconnects

In the complex metallization stacks of VLSI circuits, TaSi₂ serves as an effective diffusion barrier. Research confirms that a thin, Ta-rich tantalum silicide underlayer impedes the interdiffusion of aluminum and silicon at temperatures up to 475 °C [4]. This property is essential for maintaining contact integrity and preventing junction spiking during the thermal cycles of back-end-of-line (BEOL) processing, thereby enhancing the long-term reliability of integrated circuits.

Protective Coatings for Aerospace

The extreme melting point (~2200 °C) and unique oxidation kinetics of TaSi₂ make it a valuable component in high-temperature coatings, particularly for protecting tantalum-based alloys and C/C composites in aerospace applications [5][6]. While the oxidation resistance of monolithic TaSi₂ can be enhanced with coatings (e.g., SiO₂) or alloying, its ability to form a self-healing SiO₂ scale at high temperatures is a key mechanism for protecting underlying substrates in extreme environments, such as those encountered by leading edges and combustors.

Application
Selection Property
Validation Focus
Gate Electrodes in CMOS
Higher work function (4.71 eV), low post-anneal resistivity
Verify threshold voltage tuning and resistivity after anneal
Source/Drain Contacts for PMOS
Low specific contact resistance to p+Si
Validate contact resistance vs. TiSi₂
Diffusion Barrier Layers
Effective Al/Si diffusion barrier up to 475 °C
Check barrier integrity after thermal cycling
High-Temperature Protective Coatings
High melting point, self-healing SiO₂ scale
Evaluate oxidation kinetics under extreme conditions

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